Benzhydryl 4-(2,3-dichloroanilino)-4-oxobutanoate
Overview
Description
Benzhydryl 4-(2,3-dichloroanilino)-4-oxobutanoate is a synthetic organic compound that features a benzhydryl group attached to a 4-oxobutanoate moiety, with a 2,3-dichloroanilino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzhydryl 4-(2,3-dichloroanilino)-4-oxobutanoate typically involves the following steps:
Formation of 2,3-dichloroaniline: This can be achieved by chlorination of aniline, followed by purification to obtain the desired isomer.
Coupling Reaction: The 2,3-dichloroaniline is then reacted with benzhydryl chloride in the presence of a base such as sodium hydroxide to form the benzhydryl 2,3-dichloroanilino intermediate.
Esterification: The intermediate is then esterified with 4-oxobutanoic acid under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzhydryl 4-(2,3-dichloroanilino)-4-oxobutanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
Benzhydryl 4-(2,3-dichloroanilino)-4-oxobutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzhydryl 4-(2,3-dichloroanilino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((2,3-Dichloroanilino)(oxo)ac)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate
- 4-(2-((2,3-Dichloroanilino)(oxo)ac)carbohydrazonoyl)-2-methoxyphenyl benzoate
Uniqueness
Benzhydryl 4-(2,3-dichloroanilino)-4-oxobutanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzhydryl group with a 2,3-dichloroanilino substituent and a 4-oxobutanoate moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
benzhydryl 4-(2,3-dichloroanilino)-4-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO3/c24-18-12-7-13-19(22(18)25)26-20(27)14-15-21(28)29-23(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,23H,14-15H2,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIIZKJYSBCJCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CCC(=O)NC3=C(C(=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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